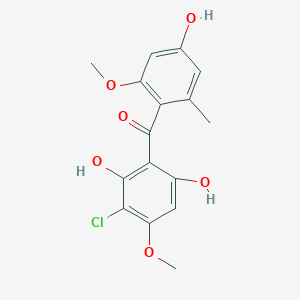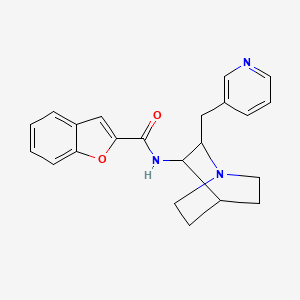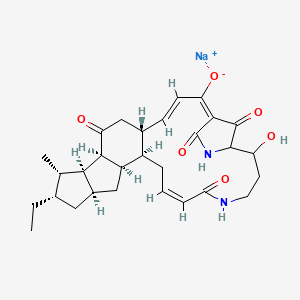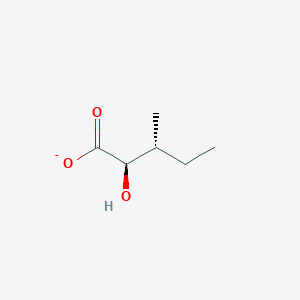
7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid involves several steps. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized through custom synthesis methods, which may involve the use of specific reagents and controlled reaction conditions .
Chemical Reactions Analysis
7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study its chemical properties and reactions.
Biology: The compound is studied for its antiallergic properties and its effects on biological systems.
Industry: This compound is used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid involves its interaction with specific molecular targets in the body. It exerts its effects by inhibiting certain pathways involved in allergic reactions and inflammation. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of specific enzymes and receptors .
Comparison with Similar Compounds
7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid is unique in its chemical structure and properties. Similar compounds include sodium cromoglycate and other sodium salts of carboxylic acids with bronchodilator activity . These compounds share some similarities in their chemical structure and therapeutic effects but differ in their specific molecular targets and mechanisms of action .
Properties
CAS No. |
40691-57-4 |
|---|---|
Molecular Formula |
C15H9NaO5S |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
sodium;7-methylsulfinyl-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C15H10O5S.Na/c1-21(19)9-3-5-13-11(7-9)14(16)10-6-8(15(17)18)2-4-12(10)20-13;/h2-7H,1H3,(H,17,18);/q;+1/p-1 |
InChI Key |
XDRMYCKQCFLSEG-UHFFFAOYSA-M |
SMILES |
CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
Synonyms |
7-oxo-7-thiomethoxy-xanthone-2-carboxylic acid 7-oxo-7-thiomethoxyxanthone-2-carboxylic acid RS 7540 RS-7540 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[6-Methyl-6-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]dioxan-3-yl]propanoic acid](/img/structure/B1262100.png)





![trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262109.png)


